3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
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Overview
Description
3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15N3.2ClH. It is a derivative of imidazole and piperidine, two important heterocyclic compounds. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis protocols that ensure high yield and purity. The process may include the use of molecular oxygen for oxidation and basic conditions for cyclization . The final product is usually obtained as a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and pressures to maintain the integrity of the compound .
Major Products
The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can be further utilized in different scientific applications .
Scientific Research Applications
3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
- 3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Uniqueness
3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h7,9H,1-6H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPGIRWBWKMWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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